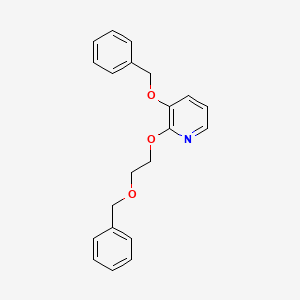

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine

説明

Proton Nuclear Magnetic Resonance (¹H NMR)

Key signals in the ¹H NMR spectrum (CDCl₃, 400 MHz) include:

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Notable signals (CDCl₃, 100 MHz):

Fourier-Transform Infrared Spectroscopy (FT-IR)

Prominent absorption bands:

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits strong absorption at λₘₐₓ = 270 nm (π→π* transitions in the aromatic systems) and a weaker band near λ = 310 nm (n→π* transitions involving lone pairs on oxygen and nitrogen).

Tautomerism and Resonance Stabilization Effects

The pyridine ring’s electron-deficient nature is mitigated by resonance effects from the oxygen atoms in the substituents:

- Resonance stabilization : Lone pairs on the ether oxygen atoms delocalize into the pyridine ring, enhancing aromaticity (Figure 1).

- Tautomerism : While tautomerism is not prevalent in this compound, the electron-donating benzyloxy groups increase electron density at positions 2 and 3, reducing susceptibility to electrophilic attack.

Figure 1 : Resonance structures highlighting electron donation from ether oxygens to the pyridine ring.

Tables

Table 1 : Molecular formula and weight analysis.

| Component | Quantity | Contribution (g/mol) |

|---|---|---|

| Carbon (C) | 21 | 252.21 |

| Hydrogen (H) | 21 | 21.17 |

| Nitrogen (N) | 1 | 14.01 |

| Oxygen (O) | 3 | 48.00 |

| Total | — | 335.39 |

Table 2 : Key ¹H NMR assignments.

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyridine H-6 | 8.30 | Doublet | 1H |

| Pyridine H-4 | 7.50 | Doublet | 1H |

| Benzyl CH₂ | 4.60 | Singlet | 4H |

| Ethoxy CH₂ | 3.80–4.00 | Multiplet | 4H |

Table 3 : FT-IR spectral bands.

| Bond/Vibration | Wavenumber (cm⁻¹) |

|---|---|

| C–O–C (ether) | 1100–1250 |

| Aromatic C–H | 3030–3080 |

| Pyridine ring | 1580–1600 |

特性

IUPAC Name |

3-phenylmethoxy-2-(2-phenylmethoxyethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-3-8-18(9-4-1)16-23-14-15-24-21-20(12-7-13-22-21)25-17-19-10-5-2-6-11-19/h1-13H,14-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHDJULJWZNDND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCOC2=C(C=CC=N2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454449 | |

| Record name | 3-(BENZYLOXY)-2-(2-(BENZYLOXY)ETHOXY)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156840-57-2 | |

| Record name | 3-(BENZYLOXY)-2-(2-(BENZYLOXY)ETHOXY)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Route 1: Bromine-to-Benzyl Replacement

Starting Material : 2,3-Dibromopyridine

Step 1 : Replace the 3-bromo group with a benzyloxy group using sodium benzylate in benzyl alcohol under reflux.

Step 2 : Substitute the remaining 2-bromo group with 2-(benzyloxy)ethanol under basic conditions (e.g., K₂CO₃ in acetone).

Critical Considerations :

- Regioselectivity : The electron-withdrawing nature of bromine directs substitution to the 3-position first, followed by the 2-position.

- Purification : Column chromatography (silica gel, hexane/EtOAc) ensures >95% purity.

Benzylating Reagent-Mediated Synthesis

This approach employs 2-benzyloxypyridinium triflate (1 ) as a benzylating agent to install benzyloxy groups.

Route 2: In Situ Reagent Activation

Starting Material : 2-Chloro-3-hydroxypyridine

Step 1 : React 2-benzyloxypyridine (2 ) with methyl triflate to form 1 (active benzylating agent).

Step 2 : Treat with 2-(benzyloxy)ethanol to introduce the ethoxybenzyloxy group.

Mechanistic Insight :

- Reagent Activation : Methylation of 2 generates a stable electrophilic benzyl species, enabling efficient transfer to alcohol substrates.

- Solvent Choice : Trifluorotoluene enhances solubility of 1 , while toluene facilitates clean product isolation.

Etherification via Phospholane Intermediates

This method leverages 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP) to mediate ether bond formation.

Route 3: COP-Mediated Coupling

Starting Material : Pyridine-2,3-diol

Step 1 : React pyridine-2,3-diol with COP and triethylamine in THF at −21°C to form a phospholane intermediate.

Step 2 : Treat with 2-(benzyloxy)ethanol to install the ethoxybenzyloxy group.

Key Observations :

- Low-Temperature Control : Minimizes side reactions and ensures regioselectivity.

- Workup : Schlenk filtration removes byproducts, simplifying isolation.

Comparative Analysis of Methods

The choice of method depends on scalability, reagent availability, and desired purity.

| Method | Advantages | Limitations |

|---|---|---|

| Stepwise Substitution | High regioselectivity | Multi-step process |

| Benzylating Reagent | Neutral conditions | Requires methyl triflate |

| COP-Mediated Coupling | High yield, clean workup | Requires specialized reagents |

Industrial Viability :

- Route 2 (benzylating reagent) is scalable due to stable reagent storage and mild conditions.

- Route 3 (COP-mediated) offers high purity but may require costly intermediates.

Analytical Validation

Post-synthesis characterization is critical to confirm structure and purity.

Key Techniques

Challenges and Mitigation Strategies

Problem : Competing side reactions (e.g., over-benzylation).

Solution :

- Low-Temperature Control : Limits reactivity of excess nucleophiles.

- Catalytic Hydrogenation : Selectively removes benzyl groups post-synthesis if needed.

Problem : Stability under acidic/basic conditions.

Solution :

- Inert Atmosphere Storage : Use nitrogen/argon to prevent oxidation.

- Amber Glassware : Blocks UV-induced degradation.

化学反応の分析

Types of Reactions

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or ethoxy groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

Chemical Synthesis

Building Block for Organic Synthesis

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine serves as an essential precursor in the synthesis of various organic compounds. Its functional groups allow for diverse chemical modifications, such as oxidation, reduction, and substitution reactions.

- Oxidation Reactions : The compound can be oxidized to form pyridine N-oxides using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction Reactions : It can undergo reduction with agents such as lithium aluminum hydride, yielding reduced pyridine derivatives.

- Substitution Reactions : The benzyloxy and ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

| Reaction Type | Reagent Used | Product Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Pyridine N-oxides |

| Reduction | Lithium aluminum hydride | Reduced pyridine derivatives |

| Substitution | Sodium hydride in DMF | Various substituted pyridine derivatives |

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activity. Studies have explored its efficacy against various pathogens and cancer cell lines, suggesting its role as a lead compound in drug development.

- Antimicrobial Activity : Investigations into the compound's ability to inhibit bacterial growth have shown promising results, indicating its potential application in developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies suggest that the compound may modulate cellular pathways involved in cancer progression, making it a candidate for further research in oncology.

Medicinal Chemistry

Drug Development

The unique structural characteristics of this compound make it an attractive candidate for drug development. Its ability to interact with biological targets could lead to the discovery of novel therapeutic agents.

- Mechanism of Action : The compound may interact with specific enzymes or receptors, influencing their activity and providing a basis for its therapeutic effects. The benzyloxy and ethoxy groups enhance its binding affinity and specificity.

Industrial Applications

Material Science

In industrial settings, this compound is utilized in developing new materials and chemical processes. Its versatility allows for applications in polymer chemistry and materials science.

- Polymerization Studies : The compound has been investigated for its role in anionic ring-opening polymerization, leading to the synthesis of poly(phosphoester)s with tailored properties. This application highlights its significance in producing advanced materials with specific functionalities.

Case Studies

- Synthesis of Aluminum Complexes : A study demonstrated the use of substituted pyridine dialcohols, including derivatives of this compound, for synthesizing aluminum complexes that exhibit catalytic properties in ring-opening polymerization .

- Biological Activity Assessment : Another research effort focused on evaluating the compound's ability to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. This study provided insights into its potential implications in pharmacology .

- Polymerization Research : A recent investigation explored the anionic ring-opening polymerization of cyclic phosphate monomers derived from this compound. The results indicated high conversion rates and low molecular weight dispersity under optimized conditions .

作用機序

The mechanism of action of 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and ethoxy groups can influence the compound’s binding affinity and specificity, leading to various biological effects.

類似化合物との比較

Similar Compounds

3-(Benzyloxy)pyridine: Lacks the ethoxy group, making it less versatile in certain applications.

2-(Benzyloxy)ethoxy)pyridine: Lacks one benzyloxy group, which may affect its reactivity and biological activity.

3-(Ethoxy)pyridine: Lacks both benzyloxy groups, resulting in different chemical and biological properties.

Uniqueness

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine stands out due to the presence of both benzyloxy and ethoxy groups, which confer unique chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

生物活性

3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies indicate that pyridine derivatives, including this compound, exhibit promising anticancer activities. The compound has been shown to inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. For instance, a study on similar pyridine derivatives reported an IC50 value of approximately 4.24 µM for anticancer activity against specific cell lines .

Enzyme Inhibition

The compound's structural features suggest potential interactions with enzymes involved in cancer progression. Analogous compounds with benzyloxy groups have demonstrated selective inhibition of human monoamine oxidases (hMAOs), which play a role in neurodegenerative diseases and cancer . The selectivity index values for certain benzyloxy derivatives were significantly high, indicating the importance of this functional group in enhancing biological activity.

Binding Affinity

The binding affinity of this compound to target proteins is crucial for its biological activity. Studies on related compounds have shown that the benzyloxy group facilitates strong π-π stacking interactions with protein active sites, enhancing binding stability and efficacy .

Cellular Uptake and Bioavailability

Research indicates that compounds with benzyloxy substituents often exhibit improved permeability across cellular membranes, which is essential for effective drug delivery. The permeability values for similar compounds were found to exceed , indicating good bioavailability in central nervous system (CNS) applications .

Study 1: Anticancer Efficacy

In a comparative study, several benzyloxy-substituted pyridines were evaluated for their anticancer properties. Among them, this compound demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells, with a notable reduction in cell viability at concentrations as low as 12.5 µM .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | MDA-MB-231 |

| Benzyloxy Chalcone B10 | 0.030 ± 0.001 | hMAO-B |

| Benzyloxy Chalcone B15 | 0.033 ± 0.001 | hMAO-B |

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of similar compounds on HT-22 cells exposed to corticosterone-induced neurotoxicity. The findings suggested that derivatives with benzyloxy groups could significantly increase cell viability in a dose-dependent manner, highlighting their potential therapeutic applications in neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via sequential benzyl ether protection of hydroxyl groups. A common approach involves reacting pyridine derivatives with benzyl bromide or 2-benzyloxypyridine-based reagents under basic conditions (e.g., KOH or NaH in anhydrous solvents like THF) . Intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regioselectivity and mass spectrometry (MS) to verify molecular weight. For example, analogous compounds like N-[(3-Methoxy-4-phenylmethoxyphenyl)methylideneamino]pyridin-2-amine were validated via high-resolution MS and NMR .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : The compound is hygroscopic and sensitive to moisture. Store in a sealed container under inert gas (e.g., nitrogen or argon) in a dry, ventilated environment at 2–8°C. Avoid exposure to heat, static discharge, or oxidizing agents. Stability tests on similar pyridine derivatives indicate decomposition under prolonged light exposure, so amber glassware is recommended .

Q. What analytical techniques are critical for confirming purity and structure?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used for purity assessment (>95% purity threshold). Structural confirmation requires complementary techniques:

- NMR : Assign peaks for benzyloxy (δ ~4.5–5.0 ppm for -OCH₂Ph) and pyridine protons (δ ~7.0–8.5 ppm).

- FT-IR : Identify ether (C-O-C stretch at ~1100–1250 cm⁻¹) and aromatic C-H stretches.

- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating benzyloxy groups at positions 2 and 3 deactivate the pyridine ring, reducing susceptibility to electrophilic substitution. However, the 2-(2-(benzyloxy)ethoxy) moiety creates steric hindrance, directing reactions to the less-substituted positions. For example, in electrochemical C–H functionalization (e.g., annulation with allenes), the pyridine nitrogen acts as a directing group, enabling regioselective bond formation. Reaction optimization requires controlled potential electrolysis (CPE) in aprotic solvents like DMF .

Q. What strategies mitigate competing side reactions during deprotection of benzyl ether groups?

- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C) is standard for benzyl ether removal, but over-reduction of the pyridine ring can occur. To avoid this:

- Use low hydrogen pressure (1–2 atm) and monitor reaction progress via TLC.

- Alternative methods: Lewis acids (e.g., BCl₃ in CH₂Cl₂ at −78°C) selectively cleave benzyl ethers without affecting the pyridine core. Validate selectivity using comparative NMR of crude reaction mixtures .

Q. How can this compound serve as a building block for synthesizing heterocyclic drug candidates?

- Methodological Answer : The dual ether linkages enable modular functionalization. For instance:

- Step 1 : Suzuki-Miyaura coupling at the pyridine C-4 position with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O).

- Step 2 : Deprotection followed by alkylation or acylation to introduce pharmacophores.

- Case study: Analogous derivatives like 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine were synthesized via cyclocondensation, demonstrating antiviral activity .

Q. Are there contradictions in reported stability data under acidic or basic conditions?

- Methodological Answer : Discrepancies exist in hydrolytic stability. While Safety Data Sheets (SDS) indicate stability at neutral pH , experimental data for similar compounds show gradual degradation in strong acids (e.g., HCl > 1 M) or bases (NaOH > 0.5 M) at elevated temperatures (>60°C). To resolve contradictions, conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。